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Introduction
INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-

Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the

regulation of gene expression.[1][2] LSD1 is overexpressed in various cancers, including acute

myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to the

maintenance of a stem cell-like state and a block in cellular differentiation.[1][3] INCB059872

inactivates LSD1 by forming a covalent adduct with the flavin adenine dinucleotide (FAD)

cofactor, leading to the re-expression of silenced tumor suppressor genes and the induction of

differentiation.[1][2] These application notes provide a summary of the preclinical data and

protocols for the use of INCB059872 in xenograft models of AML and SCLC.

Mechanism of Action
INCB059872 targets LSD1, a key component of several transcriptional repressor complexes,

including the CoREST complex. By inhibiting LSD1, INCB059872 prevents the demethylation

of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This leads to an increase in H3K4

methylation, a mark associated with active gene transcription, and a subsequent upregulation

of genes involved in cellular differentiation and tumor suppression.[2] In myeloid leukemia, this

inhibition leads to the activation of GFI1/GFI1B-regulated genes, promoting a myeloid

differentiation gene signature.[3]
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Mechanism of Action of INCB059872.
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Preclinical Efficacy in Xenograft Models
INCB059872 has demonstrated significant anti-tumor activity in various preclinical xenograft

models of both AML and SCLC.

Acute Myeloid Leukemia (AML)
Oral administration of INCB059872 has been shown to significantly inhibit tumor growth and

prolong survival in human AML xenograft models.[4][5] The anti-leukemic effects are

associated with the induction of myeloid differentiation markers.[4]

Table 1: In Vivo Efficacy of INCB059872 in AML Xenograft Models

Cell Line Animal Model
Dosing
Regimen

Key Findings Reference

Molm-13, THP-1 Mouse Oral, ≥ 0.5 mg/kg

Significant

antitumor effects.

In vivo ED50 for

CD86 induction

of ~0.3 mg/kg.

Sustained

pharmacodynami

c effects for >48-

72 hours.

[2]

MLL-AF9
Murine Leukemia

Model
Oral

Significantly

prolonged

median survival,

induced cell

differentiation,

reduced blast

colonies, and

normalized

hematological

parameters.

[4]

Small Cell Lung Cancer (SCLC)
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INCB059872 has shown potent anti-proliferative effects in SCLC cell lines and has

demonstrated tumor growth inhibition in SCLC xenograft models.[6][7]

Table 2: In Vitro and In Vivo Efficacy of INCB059872 in SCLC Models

Cell Line(s) Assay Type
Dosing/Conce
ntration

Key Findings Reference

Panel of SCLC

cell lines

In Vitro

Proliferation

47 to 377 nM

(EC50)

Potent inhibition

of cell

proliferation.

[6][7]

NCI-H526, NCI-

H1417
In Vivo Xenograft

Oral, Once Daily

(QD) and Every

Other Day (QoD)

Inhibited tumor

growth.
[6][7]

NCI-H1417 In Vivo Xenograft

Efficacious

Dosing

Regimens

Marked reduction

in serum pro-

GRP levels.

[6][7]

Experimental Protocols
The following are generalized protocols for establishing and utilizing xenograft models to

evaluate the efficacy of INCB059872. Specific parameters may require optimization based on

the cell line and research question.

Xenograft Model Establishment
Cell Culture: Culture human AML (e.g., MV-4-11, MOLM-13) or SCLC (e.g., NCI-H526, NCI-

H1417) cells in their recommended growth medium and conditions until they reach the

desired number for inoculation.

Animal Models: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically

6-8 weeks of age.

Cell Inoculation:
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Subcutaneous Model (SCLC, some AML): Harvest cells during their logarithmic growth

phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free

medium and Matrigel. Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL

subcutaneously into the flank of each mouse.

Disseminated/Systemic Model (AML): For cell lines like MOLM-13, inject 1 x 10^6 to 5 x

10^6 cells intravenously via the tail vein to establish a disseminated leukemia model.

Tumor Growth Monitoring:

For subcutaneous models, begin caliper measurements once tumors are palpable.

Measure tumor dimensions (length and width) 2-3 times per week and calculate tumor

volume using the formula: (Length x Width^2) / 2.

For disseminated models, monitor disease progression by observing clinical signs (e.g.,

weight loss, hind-limb paralysis) and, if available, through bioluminescence imaging if cells

are luciferase-tagged.

INCB059872 Dihydrochloride Administration
Formulation: Prepare INCB059872 dihydrochloride in a suitable vehicle for oral gavage.

The specific vehicle may need to be optimized for solubility and stability.

Dosing:

Based on preclinical data, efficacious oral doses for AML models are in the range of ≥ 0.5

mg/kg.[2]

Both once daily (QD) and every other day (QoD) dosing schedules have been shown to be

effective for both AML and SCLC models.[2][6][7]

Treatment Initiation: Randomize animals into treatment and vehicle control groups once

average tumor volumes reach a predetermined size (e.g., 100-200 mm³ for subcutaneous

models) or at a specified time post-inoculation for disseminated models.

Efficacy Endpoints:
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Tumor Growth Inhibition (TGI): For subcutaneous models, the primary endpoint is often

the inhibition of tumor growth compared to the vehicle-treated group.

Survival: For disseminated models, the primary endpoint is an increase in the median and

overall survival of the treated animals.

Pharmacodynamic Markers: Collect tumor tissue or blood samples at the end of the study

to analyze pharmacodynamic markers of LSD1 inhibition. For AML, this can include flow

cytometry for CD11b and CD86 on tumor cells.[4] For SCLC, analysis of FEZ1 and

UMODL1 gene expression in the tumor or pro-GRP levels in the serum can be performed.

[6][7]
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General Workflow for a Xenograft Study.
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Conclusion
INCB059872 dihydrochloride is a promising LSD1 inhibitor with demonstrated preclinical

activity in xenograft models of AML and SCLC. The provided data and protocols offer a

foundation for researchers to design and execute in vivo studies to further evaluate the

therapeutic potential of this compound. Efficacious oral dosing on both daily and intermittent

schedules suggests a favorable pharmacokinetic and pharmacodynamic profile for clinical

translation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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